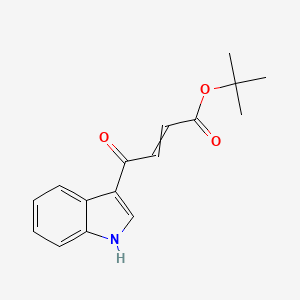![molecular formula C6H14BBrS2 B14377826 Borane, bromobis[(1-methylethyl)thio]- CAS No. 89449-88-7](/img/structure/B14377826.png)
Borane, bromobis[(1-methylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, bromobis[(1-methylethyl)thio]- is a boron-containing compound with the molecular formula C6H14BBrS2. This compound is part of the broader class of boranes, which are known for their unique chemical properties and applications in various fields of chemistry .
Vorbereitungsmethoden
The synthesis of borane, bromobis[(1-methylethyl)thio]- typically involves the reaction of borane with bromine and 1-methylethylthiol. The reaction conditions often require a controlled environment to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Borane, bromobis[(1-methylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: It can be reduced to form simpler boron hydrides.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Borane, bromobis[(1-methylethyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism by which borane, bromobis[(1-methylethyl)thio]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Borane, bromobis[(1-methylethyl)thio]- can be compared with other similar boron-containing compounds such as:
Bromobis(dimethylamino)borane: This compound has similar reactivity but different substituents, leading to variations in its chemical behavior and applications.
Triethylborane: Known for its use in organic synthesis, it differs in its structure and specific applications.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions, it has different reactivity and applications compared to borane, bromobis[(1-methylethyl)thio]-.
The uniqueness of borane, bromobis[(1-methylethyl)thio]- lies in its specific substituents, which impart distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
89449-88-7 |
|---|---|
Molekularformel |
C6H14BBrS2 |
Molekulargewicht |
241.0 g/mol |
IUPAC-Name |
bromo-bis(propan-2-ylsulfanyl)borane |
InChI |
InChI=1S/C6H14BBrS2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
KCFFTSWGWDWIRF-UHFFFAOYSA-N |
Kanonische SMILES |
B(SC(C)C)(SC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)

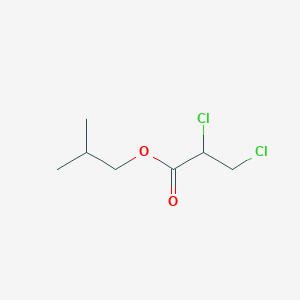
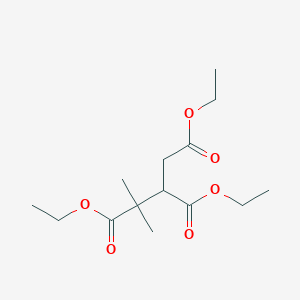

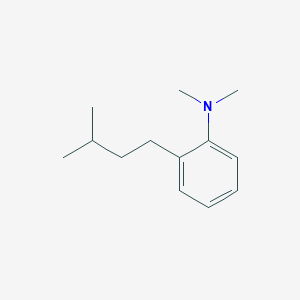
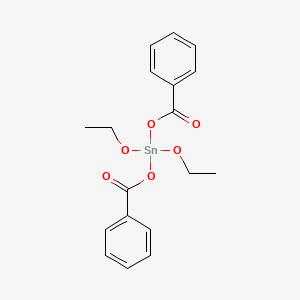
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)

![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)
